molecular formula C22H23BrN6O2S B12346060 N-(4-bromophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No.: B12346060
M. Wt: 515.4 g/mol
InChI Key: WGPSWFLEPMUQHO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a pentaazatricyclic core

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pentaazatricyclic core and the subsequent attachment of the bromophenyl and methoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-bromophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its pentaazatricyclic core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23BrN6O2S

Molecular Weight

515.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23BrN6O2S/c1-31-17-8-2-14(3-9-17)18-12-19-21-25-26-22(28(21)10-11-29(19)27-18)32-13-20(30)24-16-6-4-15(23)5-7-16/h2-11,18-19,21,25,27H,12-13H2,1H3,(H,24,30)

InChI Key

WGPSWFLEPMUQHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

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